3-Bromo-2-methyl-6-nitropyridine

Description

Molecular Architecture and Crystallographic Analysis

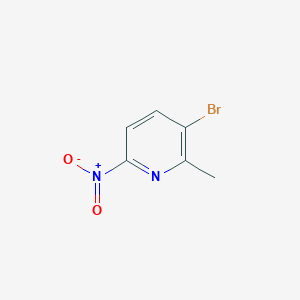

3-Bromo-2-methyl-6-nitropyridine (CAS 1231930-13-4) features a pyridine ring substituted with bromine at position 3, a methyl group at position 2, and a nitro group at position 6. Its molecular formula is C₆H₅BrN₂O₂ , with a molecular weight of 217.02 g/mol. The SMILES notation (O=N+[O⁻ ) and InChI code (1S/C₆H₅BrN₂O₂/c1-4-5(7)2-3-6(8-4)9(10)11/h2-3H,1H3 ) confirm the spatial arrangement of substituents.

While direct crystallographic data for this compound is unavailable in the provided sources, analogous nitropyridine derivatives exhibit planar nitro groups with minimal torsion angles relative to the aromatic ring. For example, 2,6-dichloro-4-nitropyridine N-oxide displays a nitro group coplanar with the pyridine ring (twist angle: 4.00°) and a herringbone crystal packing motif. Such structural features suggest that this compound likely adopts similar intermolecular interactions, including π-π stacking and halogen bonding, though further single-crystal X-ray diffraction studies are required to confirm its packing dynamics.

Electronic Configuration and Resonance Effects

The electronic structure of this compound is dominated by the electron-withdrawing nitro group (-NO₂) and bromine atom, which significantly influence its reactivity. The nitro group induces strong resonance effects, delocalizing electron density from the pyridine ring into its π* orbitals. This is evidenced by the compound’s Hammett substituent constants (σₚ for -NO₂: +1.27; σₘ for -Br: +0.39), which collectively render the ring highly electrophilic at positions adjacent to the substituents.

Resonance structures highlight the conjugation between the nitro group and the pyridine nitrogen, stabilizing the molecule through charge delocalization (Figure 1). Bromine’s inductive (-I) effect further polarizes the C-Br bond, enhancing the compound’s susceptibility to nucleophilic aromatic substitution at position 3. The methyl group at position 2 exerts a weak electron-donating (+I) effect, marginally counteracting the electron-deficient nature of the ring.

Table 1: Key Electronic Parameters of Substituents

| Substituent | Position | Resonance Effect | Inductive Effect |

|---|---|---|---|

| -NO₂ | 6 | Strong (-R) | Strong (-I) |

| -Br | 3 | Negligible | Moderate (-I) |

| -CH₃ | 2 | None | Weak (+I) |

Thermochemical Stability and Phase Transition Behavior

The compound exhibits moderate thermochemical stability, with recommended storage under inert atmospheres at room temperature. While no direct melting or boiling point data is available, analogous brominated nitropyridines typically melt between 80–120°C and decompose above 250°C. For instance, 5-bromo-4-methyl-2-nitropyridine has a reported boiling point of 299.5 ± 35.0°C at 760 mmHg, suggesting similar thermal behavior for the title compound.

Differential scanning calorimetry (DSC) of related compounds reveals exothermic decomposition peaks near 200–300°C, attributed to nitro group reduction and C-Br bond cleavage. Phase transitions are influenced by the crystalline lattice energy, which is modulated by halogen and nitro interactions. However, the lack of experimental thermograms for this compound limits detailed phase analysis.

Solubility Profile and Partition Coefficients

This compound is sparingly soluble in water (<0.1 mg/mL) due to its hydrophobic aromatic core and polar nitro/bromo substituents. It demonstrates better solubility in aprotic organic solvents:

Table 2: Solubility in Common Solvents

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | <0.1 |

| Dichloromethane | 15–20 |

| Ethanol | 8–12 |

| Dimethyl sulfoxide | >50 |

The octanol-water partition coefficient (LogP) is estimated at 2.1–2.5 using computational models (e.g., XLogP3), reflecting moderate lipophilicity suitable for cross-membrane diffusion in synthetic applications. This aligns with trends observed in nitropyridines, where electron-withdrawing groups reduce polarity compared to unsubstituted pyridines.

Properties

IUPAC Name |

3-bromo-2-methyl-6-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c1-4-5(7)2-3-6(8-4)9(10)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEZKULYNVOIOOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-2-methyl-6-nitropyridine can be synthesized through several methods. One common approach involves the nitration of 2-methyl-3-bromopyridine. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group at the desired position on the pyridine ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methyl-6-nitropyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents.

Reduction Reactions: Catalysts such as palladium on carbon or reagents like lithium aluminum hydride.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Substitution Reactions: Derivatives with different functional groups replacing the bromine atom.

Reduction Reactions: 3-Bromo-2-methyl-6-aminopyridine.

Oxidation Reactions: 3-Bromo-2-carboxy-6-nitropyridine.

Scientific Research Applications

Pharmaceutical Applications

3-Bromo-2-methyl-6-nitropyridine has been utilized in the synthesis of several pharmaceutical agents. Its nitro group facilitates nucleophilic substitutions, making it a versatile intermediate in drug development.

Key Pharmaceutical Uses:

- Anti-inflammatory Agents: The compound has been involved in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) due to its ability to modulate biological pathways related to inflammation .

- Antibiotics: It serves as an intermediate in the production of various antibiotics, enhancing their efficacy and stability .

Case Study: Synthesis of Anti-inflammatory Drugs

In a recent study, researchers utilized this compound as a precursor to synthesize a series of novel anti-inflammatory compounds. The reaction conditions were optimized to achieve high yields and selectivity, demonstrating the compound's potential in drug design .

Agrochemical Applications

The compound has also found applications in the agrochemical industry. Its derivatives are being explored for use as herbicides and insecticides.

Key Agrochemical Uses:

- Herbicides: The structural properties of this compound allow it to interact with plant growth regulators, making it a candidate for herbicide development .

- Insecticides: Its efficacy against specific pests has been evaluated, showing promise in agricultural applications .

Material Science

In material science, this compound is used in the development of advanced materials such as polymers and nanomaterials.

Key Material Science Uses:

- Polymer Synthesis: The compound can be polymerized to create materials with enhanced mechanical properties and thermal stability .

- Nanotechnology: It is used as a building block for constructing nanostructures that exhibit unique electronic and optical properties .

Recent research has highlighted the versatility of this compound in various chemical reactions. Studies indicate that its nitro group can be selectively substituted under mild conditions using various nucleophiles, enhancing its utility in synthetic organic chemistry .

Case Study: Nucleophilic Functionalization

A study published in a peer-reviewed journal investigated the nucleophilic functionalization of 2-R-3-nitropyridines, including derivatives of this compound. The findings demonstrated regioselectivity in substitution reactions, which is critical for designing compounds with specific biological activities .

Mechanism of Action

The mechanism of action of 3-Bromo-2-methyl-6-nitropyridine depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to the presence of the bromine and nitro groups. These functional groups influence the compound’s reactivity and interaction with other molecules, facilitating processes like nucleophilic substitution and reduction .

Comparison with Similar Compounds

Positional Isomers

Positional isomers share the same molecular formula but differ in substituent positions, leading to distinct chemical and biological behaviors.

Key Differences :

- Reactivity : The nitro group at position 6 in the target compound deactivates the pyridine ring, directing electrophilic substitution to specific positions. In contrast, isomers like 6-bromo-2-methyl-3-nitropyridine exhibit different electronic environments due to nitro at position 3.

- Biological Activity : Derivatives of this compound demonstrate potent antibacterial activity, likely due to optimized steric and electronic interactions in the final molecules .

Functional Group Variants

Compounds with alternative substituents (e.g., chlorine, amino groups) highlight the role of functional groups in modifying properties:

Key Differences :

- Electron Effects : Chloro groups are weaker electron-withdrawing groups than nitro, altering reaction pathways.

- Solubility: Amino-substituted derivatives (e.g., 6-amino-3-bromo-2-methylpyridine) exhibit higher aqueous solubility compared to nitro-containing analogs .

Biological Activity

3-Bromo-2-methyl-6-nitropyridine is a compound of significant interest in medicinal chemistry and biological research. Its structure, characterized by a bromine atom, a methyl group, and a nitro group attached to a pyridine ring, suggests potential reactivity and biological activity. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various fields.

- Molecular Formula : C6H5BrN2O2

- Molecular Weight : 217.02 g/mol

- CAS Number : 22282-96-8

- IUPAC Name : 6-bromo-2-methyl-3-nitropyridine

Synthesis

The synthesis of this compound typically involves the bromination of 2-methyl-3-nitropyridine. Various methods have been reported, including electrophilic aromatic substitution reactions where bromine acts as an electrophile. The synthesis process can be optimized by controlling reaction conditions such as temperature and solvent choice to enhance yield and purity.

Research indicates that nitropyridines exhibit diverse biological activities, primarily due to the presence of the nitro group, which can undergo reduction to form reactive intermediates. These intermediates are often responsible for the compounds' pharmacological effects. For instance, studies have shown that nitropyridines can interact with biological targets such as enzymes and receptors.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. In vitro studies reveal that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Recent investigations have highlighted the potential anticancer effects of this compound. Cell viability assays indicate that this compound can induce apoptosis in cancer cell lines by activating caspase pathways. Additionally, it may inhibit tumor growth through modulation of signaling pathways involved in cell proliferation.

Case Studies

- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various nitropyridine derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

- Anticancer Research : A recent publication in Cancer Letters explored the effects of this compound on human breast cancer cells (MCF-7). The compound was found to reduce cell proliferation by approximately 50% at a concentration of 10 µM after 48 hours, suggesting its potential as a therapeutic agent .

Comparative Biological Activity Table

| Compound | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |

|---|---|---|

| This compound | 32 (S. aureus) | 10 (MCF-7) |

| Other Nitropyridines | Varies (20 - 100) | Varies (5 - 15) |

Q & A

Q. What experimental and computational methods are recommended for structural verification of 3-Bromo-2-methyl-6-nitropyridine?

Structural verification requires a combination of spectroscopic techniques and quantum chemical calculations:

- Experimental : FTIR and FT-Raman spectroscopy can identify functional groups (e.g., NO₂ stretching at ~1520 cm⁻¹ and C-Br vibrations at ~550–650 cm⁻¹). Compare observed spectra with reference data for nitro- and bromo-substituted pyridines .

- Computational : Use density functional theory (DFT) methods like B3LYP or B3PW91 with basis sets such as 6-311++G** or cc-pVTZ to optimize geometry and simulate vibrational spectra. Discrepancies >5% between experimental and calculated frequencies may indicate conformational flexibility or solvent effects .

Q. How can regioselective synthesis of this compound be achieved?

Regioselectivity is influenced by directing effects of substituents:

- Nitration : Introduce the nitro group at the para position relative to bromine using mixed HNO₃/H₂SO₄. Methyl groups at position 2 may sterically hinder alternative sites .

- Bromination : Electrophilic bromination (e.g., Br₂/FeBr₃) favors meta/para positions relative to activating groups. Use low temperatures (0–5°C) to minimize side reactions .

Q. What analytical techniques are suitable for purity assessment of this compound?

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.

- Elemental Analysis : Validate %C, %H, %N, and %Br to ±0.3% of theoretical values .

Advanced Research Questions

Q. How do substituent effects (Br, NO₂, CH₃) influence the electronic structure and reactivity of this compound?

- Electronic Effects : The nitro group is strongly electron-withdrawing (-I, -M), polarizing the pyridine ring and activating bromine for nucleophilic substitution. The methyl group (+I) slightly donates electron density, modulating reactivity at adjacent positions .

- Reactivity : Bromine undergoes SNAr reactions at elevated temperatures (e.g., with amines or thiols). Kinetic studies (monitored via ¹H NMR) reveal rate acceleration in polar aprotic solvents (DMF > DMSO) due to stabilization of transition states .

Q. How can DFT methods resolve contradictions between experimental and theoretical data (e.g., bond lengths, reaction energies)?

- Functional Selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve thermochemical accuracy (e.g., atomization energy errors <3 kcal/mol) compared to pure gradient-corrected methods .

- Basis Set Choice : Augment 6-31G with diffuse and polarization functions (e.g., 6-311++G**) to account for electron correlation in nitro and bromine substituents. For reaction energy comparisons, use higher-level methods like CCSD(T) for benchmarking .

Q. What strategies optimize catalytic cross-coupling reactions involving this compound?

- Catalyst Design : Use Ni/Pd complexes with bidentate ligands (e.g., P,N-phosphinitooxazolines) to enhance oxidative addition of C-Br bonds. Turnover numbers (TON) >1,000 are achievable under inert conditions .

- Substrate Scope : Test coupling partners (e.g., boronic acids, alkynes) in Suzuki-Miyaura or Sonogashira reactions. Steric hindrance from the methyl group may require elevated temperatures (80–100°C) .

Q. How can conformational analysis explain discrepancies in spectroscopic data?

- Torsional Scanning : Perform DFT calculations (B3LYP/6-31G*) to map rotational barriers of the nitro group. Barriers >5 kcal/mol indicate restricted rotation, leading to splitting in NMR or IR spectra .

- Solvent Modeling : Include implicit solvent models (e.g., PCM for DMSO) to simulate solvent-induced conformational shifts. Compare with variable-temperature NMR experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.